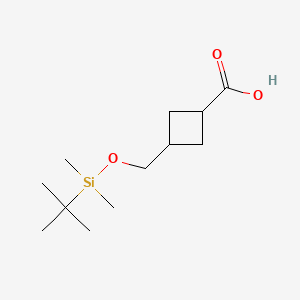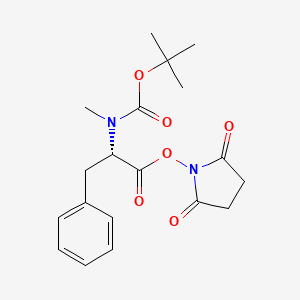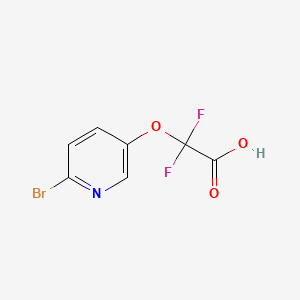
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid is a specialized organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a tert-butyldimethylsilyl-protected hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid typically begins with 3-methylenecyclobutane-1-carbonitrile as the starting material. The synthetic route involves several key steps:
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group is reduced to an amine, which is then further processed.
Silyl Ether Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride to form the silyl ether.
Oxidation: The intermediate is oxidized to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups.
Substitution: The silyl ether group can be substituted under appropriate conditions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals or study the effects of structural modifications on biological activity.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid depends on its specific application. In synthetic chemistry, it acts as a building block for more complex molecules. In medicinal chemistry, its effects are determined by its interactions with biological targets, which can include enzymes, receptors, or other proteins. The silyl ether group provides stability and protection during reactions, allowing for selective modifications .
類似化合物との比較
Similar Compounds
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol: This compound features a similar silyl ether group but has an oxetane ring instead of a cyclobutane ring.
3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester: This compound has two silyl ether groups and a benzoic acid ester instead of a cyclobutane carboxylic acid.
Uniqueness
3-(((Tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a silyl ether-protected hydroxymethyl group. This structure provides specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .
特性
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-8-9-6-10(7-9)11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQOBCLTGHKEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)
![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)

![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B8197104.png)







